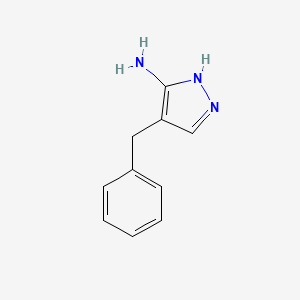

4-benzyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-9(7-12-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKVWWZIDAEJAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(NN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Benzyl 1h Pyrazol 5 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for the unambiguous structural assignment of pyrazole (B372694) derivatives. By analyzing various NMR parameters, including chemical shifts, coupling constants, and through-space interactions, the precise substitution pattern and stereochemistry can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides valuable information about the chemical environment of protons within a molecule. In the case of 4-benzyl-1H-pyrazol-5-amine and its analogs, characteristic signals for the amino group (NH₂), benzyl (B1604629) protons (CH₂), and aromatic protons can be identified. For instance, in related pyrazol-5-amine derivatives, the NH₂ protons typically appear as a broad singlet in the range of δ 4.5–5.5 ppm. The benzylic CH₂ protons are expected to resonate as a singlet, while the aromatic protons of the benzyl group and the pyrazole ring will show distinct multiplets in the aromatic region of the spectrum. nih.gov The specific chemical shifts and coupling patterns are influenced by the electronic effects of substituents on both the pyrazole and phenyl rings.

Table 1: Representative ¹H NMR Data for Substituted Pyrazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

| 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile nih.gov | DMSO-d₆ | 3.40 (s, 3H, CH₃N); 5.42 (bs, 2H, NH₂); 6.77–6.82 (m, 2H, arom. H); 6.83–6.89 (m, 1H, arom. H); 7.20–7.26 (m, 2H, arom. H); 8.50 (bs, 1H, NH phenyl) |

| 1-benzyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile nih.gov | DMSO-d₆ | 5.26 (s, 2H, CH₂Ph); 6.82–6.86, 7.06–7.08, 7.20–7.34, and 7.52–7.59 (m, 15H, arom. H); 8.98 (bs, 1H, NH) |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | CDCl₃ | 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H) |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | CDCl₃ | 8.27 – 7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, J = 7.8 Hz, 2H), 6.91 (d, J = 8.6 Hz, 2H), 6.86 (s, 1H), 3.84 (s, 3H) |

Note: This table presents data for structurally related compounds to provide an indication of expected chemical shift ranges.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are particularly diagnostic. For this compound, the carbon atoms of the pyrazole ring, the benzyl group, and the phenyl ring will have characteristic resonances. For example, in related aminopyrazole derivatives, the C5 carbon bearing the amino group typically resonates at a specific chemical shift that helps to confirm its position. nih.govrsc.org The signals for the benzylic CH₂ carbon and the aromatic carbons can also be assigned based on their expected chemical shift ranges and comparison with data from similar structures. nih.govrsc.org

Table 2: Representative ¹³C NMR Data for Substituted Pyrazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile nih.gov | DMSO-d₆ | 34.80, 69.74, 114.44, 115.69, 120.38, 129.25, 142.52, 144.40, 155.68 |

| 1-benzyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile nih.gov | DMSO-d₆ | 52.86, 80.51, 114.12, 116.49, 120.02, 126.58, 126.81, 127.66, 128.66, 128.69, 128.98, 129.26, 130.44, 136.49, 141.89, 148.43, 152.23 |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | CDCl₃ | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | CDCl₃ | 160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28 |

Note: This table presents data for structurally related compounds to provide an indication of expected chemical shift ranges.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. nih.govnih.govscirp.org HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. nih.govnih.govscirp.org These techniques are crucial for differentiating between isomers and confirming the connectivity of the molecular framework. For instance, an HMBC correlation between the benzylic CH₂ protons and the C4 and C5 carbons of the pyrazole ring would definitively establish the 4-benzyl substitution pattern. nih.gov Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space interactions, providing information about the spatial proximity of different parts of the molecule. nih.govmdpi.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Derivatives

For halogenated analogs of this compound, particularly those containing fluorine, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. mdpi.comresearchgate.net The chemical shift of the fluorine atom is very sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for identifying the position of fluorine substitution and studying electronic effects within the molecule. For example, in fluorinated pyrazole derivatives, the fluorine resonance can be observed at a characteristic chemical shift, and coupling between fluorine and nearby protons (¹H-¹⁹F coupling) can provide additional structural information. researchgate.net Benchtop ¹⁹F NMR spectroscopy has been shown to be a valuable tool for real-time reaction monitoring and quantification of fluorinated species in crude reaction mixtures. mdpi.comresearchgate.net

Investigation of Tautomerism and Atropisomerism via NMR

Pyrazole derivatives can exhibit tautomerism, which is the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.comresearchgate.net While the benzyl group at the N1 position of this compound would prevent this annular tautomerism, the potential for other tautomeric forms, although likely minor, can be investigated using variable temperature NMR studies.

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, can also be observed in substituted pyrazole derivatives. nih.govrsc.orgrsc.org If bulky substituents are present on the benzyl group or the pyrazole ring, rotation around the C4-CH₂ bond could be hindered, leading to the existence of stable, non-interconverting rotational isomers (atropisomers). NMR spectroscopy is a key technique for detecting and characterizing atropisomers, as distinct sets of signals for each isomer may be observed in the NMR spectrum. nih.govrsc.orgrsc.org The energy barrier to rotation can be determined by studying the coalescence of these signals at different temperatures. solvias.comacs.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrational bands would include those for the N-H stretching of the amino group, C-H stretching of the aromatic and benzylic groups, C=C and C=N stretching of the pyrazole ring, and C-N stretching. The NH₂ group typically shows two stretching vibrations in the region of 3300–3500 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1500–1650 cm⁻¹ region. The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the presence of the respective functional groups in the molecule. rsc.orgnih.gov

Table 3: Characteristic IR Absorption Frequencies for Aminopyrazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| Amino (NH₂) | N-H Stretch | 3300 - 3500 | |

| Pyrazole Ring | C=N / C=C Stretch | 1500 - 1650 | |

| Nitrile (C≡N) | C≡N Stretch | ~2210 | rsc.org |

| Carbonyl (C=O) | C=O Stretch | ~1672 | semanticscholar.org |

Note: This table provides general ranges for characteristic functional groups found in pyrazole derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structural features of pyrazole derivatives through fragmentation analysis. researchgate.netastate.eduorientjchem.org For novel synthesized pyrazoles, electrospray ionization mass spectrometry (ESI-MS) is commonly employed to confirm the molecular ion, often as the [M+H]⁺ adduct. mdpi.comnepjol.info High-resolution mass spectrometry (HRMS) provides precise mass measurements, which aids in confirming the molecular formula. astate.edu

The fragmentation patterns of substituted pyrazoles are influenced by the nature and position of the substituents on the pyrazole ring. researchgate.net While a specific mass spectrum for this compound is not detailed in the surveyed literature, general fragmentation behaviors for pyrazoles can be inferred. Common fragmentation pathways for N-substituted pyrazoles involve the cleavage of the substituent from the pyrazole ring. For this compound, characteristic fragmentation would likely involve the loss of the benzyl group (C₇H₇, 91 Da) or related fragments. The pyrazole ring itself can undergo cleavage, leading to smaller, characteristic ions. The presence of the amine group at the C5 position and the benzyl group at the C4 position will direct the fragmentation cascade, producing a unique fingerprint that is instrumental in its structural confirmation. researchgate.netnepjol.info The analysis of these patterns is crucial for distinguishing between isomers, such as 1-benzyl vs. 4-benzyl derivatives, where different fragmentation pathways would be expected. iucr.org

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is utilized to investigate the electronic transitions within molecules, providing insights into their conjugated systems. The UV-Vis spectra of pyrazole derivatives are characterized by absorption bands corresponding to π→π* and n→π* electronic transitions. arabjchem.orgbeilstein-journals.org

The core pyrazole ring, being an aromatic heterocycle, exhibits characteristic π→π* transitions. arabjchem.orgnih.gov For substituted pyrazoles, these transitions are typically observed in the range of 250–370 nm. arabjchem.orgbeilstein-journals.org The presence of the benzyl and amine substituents on the this compound scaffold is expected to influence the position and intensity of these absorption maxima. The benzyl group's phenyl ring and the pyrazole ring form an extended conjugated system, which typically results in a bathochromic (red) shift of the π→π* transition compared to the unsubstituted pyrazole. beilstein-journals.org

Additionally, the nitrogen atoms of the pyrazole ring and the nitrogen of the C5-amine group possess non-bonding electrons (n-electrons). This allows for weaker, longer-wavelength n→π* transitions. beilstein-journals.org In some complex azo-pyrazole systems, these transitions can extend into the visible region, appearing at wavelengths between 410–470 nm. tandfonline.comarabjchem.org For this compound, the interaction between the lone pair on the amino group and the pyrazole π-system, along with the benzyl substituent, will define its specific spectral properties. Studies on related compounds show that solvent polarity can also influence the spectra, providing further information on the nature of the electronic transitions.

Table 1: UV-Vis Absorption Data for Selected Pyrazole Analogs This table is interactive. You can sort and filter the data.

| Compound Class | Transition Type | Wavelength Range (nm) | Solvent | Reference |

|---|---|---|---|---|

| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | π→π* | 250–275 | Methanol (B129727) | arabjchem.org |

| N-Acylphenylazopyrazoles | π→π* | 324–368 | CH₃CN | beilstein-journals.org |

| N-Acylphenylazopyrazoles | n→π* | 410–451 | CH₃CN | beilstein-journals.org |

| (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine | Not specified | 325, 415 | Not specified | nepjol.info |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous structural elucidation where spectroscopic methods might be inconclusive. iucr.orgnih.gov

In contrast, the parent compound, 4-benzyl-1H-pyrazole, crystallizes in the non-centrosymmetric space group P2₁. iucr.orgnih.gov Despite this difference in symmetry, it adopts a similar bilayer structure. iucr.org The precise bond lengths and angles determined by X-ray diffraction confirm the connectivity and conformation of the molecules in the solid state. For instance, in 4-benzyl-1H-pyrazole, the dihedral angle between the pyrazole and phenyl rings is 63.85 (15)°, while in its 3,5-diamino analog, it is 65.65 (9)°. researchgate.net

Table 2: Crystallographic Data for 4-Benzyl-1H-pyrazole and its 3,5-Diamino Analog This table is interactive. You can sort and filter the data.

| Parameter | 4-Benzyl-1H-pyrazole | 3,5-Diamino-4-benzyl-1H-pyrazole | Reference |

|---|---|---|---|

| Formula | C₁₀H₁₀N₂ | C₁₀H₁₂N₄ | iucr.orgnih.gov |

| Crystal System | Monoclinic | Monoclinic | researchgate.net |

| Space Group | P2₁ | P2₁/c | iucr.orgnih.gov |

| a (Å) | 5.6651 (5) | Not specified | researchgate.net |

| b (Å) | 5.7566 (6) | Not specified | researchgate.net |

| c (Å) | 13.2321 (9) | Not specified | researchgate.net |

| β (°) | 101.732 (4) | Not specified | researchgate.net |

| V (ų) | 422.51 (6) | Not specified | researchgate.net |

| Z | 2 | Not specified | researchgate.net |

The supramolecular architecture of pyrazole derivatives in the solid state is largely governed by hydrogen bonding and other intermolecular interactions. nih.govrsc.orgmdpi.com The pyrazole motif itself is an effective hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized N atom), facilitating the formation of various assemblies like dimers, trimers, and chains (catemers). mdpi.comiucr.orgmdpi.com

In the crystal structure of 3,5-diamino-4-benzyl-1H-pyrazole, a complex network of hydrogen bonds defines the packing. The pyrazole N-H protons act as donors in N-H···π interactions with neighboring pyrazole rings. iucr.orgnih.gov Concurrently, the protons of the amino groups serve as donors in N-H···N hydrogen bonds, connecting to the nitrogen atoms of adjacent pyrazole rings and other amino groups. iucr.orgnih.gov This intricate network of interactions contributes to the formation of its bilayer structure. iucr.org

Table 3: Selected Hydrogen Bond Geometries for 3,5-Diamino-4-benzyl-1H-pyrazole Analog This table is interactive. You can sort and filter the data.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

|---|---|---|---|---|---|

| N-H···N (catemer in 4-benzyl-1H-pyrazole) | 0.86 | 2.09 | 2.946 (4) | 170 | iucr.org |

A fascinating aspect of crystallography is the formation of chiral crystal structures from achiral molecules. researchgate.net This phenomenon, known as induced chirality, is observed in 4-benzyl-1H-pyrazole. nih.gov Although the molecule itself is achiral in solution due to the free rotation of the benzyl group and annular tautomerism, it crystallizes in the non-centrosymmetric (and therefore chiral) space group P2₁. iucr.orgnih.gov This outcome is attributed to a more efficient crystal packing arrangement in the chiral space group compared to any possible centrosymmetric alternative. iucr.orgnih.gov

In contrast, the addition of two amino groups to the pyrazole ring in 3,5-diamino-4-benzyl-1H-pyrazole leads to a different packing arrangement. This analog crystallizes in the centrosymmetric (achiral) space group P2₁/c. nih.govnih.gov The different hydrogen bonding capabilities introduced by the amino groups, particularly the N-H···N and N-H···π interactions, favor a centrosymmetric arrangement. iucr.orgnih.gov This comparison between 4-benzyl-1H-pyrazole and its 3,5-diamino derivative provides a clear example of how subtle changes in molecular substitution can fundamentally alter the resulting supramolecular symmetry and lead to either a chiral or an achiral crystal structure. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-diamino-4-benzyl-1H-pyrazole |

| 4-benzyl-1H-pyrazole |

| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates |

| N-acylphenylazopyrazoles |

Computational and Theoretical Investigations of 4 Benzyl 1h Pyrazol 5 Amine and Pyrazole Derivatives

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Molecular docking simulations have been instrumental in predicting how pyrazole (B372694) derivatives, such as 4-benzyl-1H-pyrazol-5-amine, bind to various receptors and in estimating their binding affinities. These predictions are often expressed as binding energy (in kcal/mol) or predicted inhibitory concentrations (IC50). For instance, docking studies on a series of benzimidazole-pyrazole hybrids identified a compound with a binding energy of -8.65 kcal/mol and a predicted IC50 value of 457.41 nM against the B-cell lymphoma (BCL-2) protein acs.org. Similarly, docking of other pyrazole derivatives against targets like VEGFR-2, Aurora A, and CDK2 has revealed minimum binding energies of -10.09, -8.57, and -10.35 kJ/mol, respectively, indicating strong potential for inhibition nih.govresearchgate.net.

The binding affinity of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole ring. For example, studies on the interaction of pyrazoles with Cytochrome P450 2E1 (CYP2E1) showed that a methyl group at the C4 position significantly increased binding affinity compared to substitution at the C3 position, suggesting that substituents mediate contact with the hydrophobic interior of the catalytic site nih.gov. The introduction of bulky side chains can also sterically hinder binding to an active site dtu.dk. The binding affinities for a selection of pyrazole derivatives against various protein targets are summarized in the table below.

| Compound Class | Target Protein | Predicted Binding Affinity |

| Benzimidazole-pyrazole hybrid | B-cell lymphoma (BCL-2) | -8.65 kcal/mol acs.org |

| Pyrazole-thiadiazole derivative | VEGFR-2 | -10.09 kJ/mol nih.govresearchgate.net |

| Pyrazole-thiadiazole derivative | Aurora A kinase | -8.57 kJ/mol nih.govresearchgate.net |

| Pyrazole-carboxamide derivative | Cyclin-dependent kinase 2 (CDK2) | -10.35 kJ/mol nih.govresearchgate.net |

| Pyrazol-5(4H)-one derivative | DHFR-B from S. aureus | -9.9 kcal/mol arabjchem.org |

These predictive studies are crucial for the rational design of new pyrazole derivatives with enhanced potency and selectivity.

The stability of a ligand-receptor complex is determined by the specific interactions between the ligand and the amino acid residues within the protein's binding pocket. Molecular docking studies provide detailed information about these interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For pyrazole derivatives, hydrogen bonding is a critical interaction that anchors the molecule in the active site. For example, the amino group of a fused pyrazole ring has been shown to form two hydrogen bond interactions with the hinge region residue Ala807 of RET kinase nih.gov. Other hydrogen bonds have been observed with residues such as Lys808, GLY94, THR46, and THR96 in different enzymes arabjchem.orgnih.gov.

| Target Protein | Interacting Amino Acid Residues | Type of Interaction |

| RET Kinase | Ala807, Lys808 | Hydrogen Bonding nih.gov |

| MTAN from S. aureus | Phe150, Phe206 | π-π Stacking dtu.dk |

| DHFR-B from S. aureus | GLY94, THR46, THR96 | Hydrogen Bonding arabjchem.org |

| Human Thymidylate Kinase (HaTMK) | Asp15, Phe105, Phe72 | Hydrogen and Hydrophobic Interactions researchgate.net |

Understanding these specific interactions is crucial for optimizing the structure of pyrazole-based inhibitors to enhance their binding affinity and selectivity.

The therapeutic effect of many drugs is achieved by inhibiting the activity of specific enzymes. Molecular docking allows for the exploration of how pyrazole derivatives bind within the active site of various enzymes, providing a rationale for their inhibitory activity.

Studies have shown that pyrazole derivatives can bind to the active site of a wide range of enzymes. For instance, pyrazole itself is a potent inhibitor of liver alcohol dehydrogenase, where one of its nitrogen atoms binds directly to the active-site zinc atom nih.gov. In the case of Cytochrome P450 enzymes, the orientation and binding of pyrazole derivatives within the catalytic site are highly dependent on the substituents on the pyrazole ring nih.gov. The introduction of a methyl group at certain positions can improve binding, while other substitutions can block it entirely nih.gov.

The binding of pyrazole derivatives deep within the active site is often a key feature of their inhibitory mechanism dtu.dk. For example, smaller and more compact pyrazole derivatives have been shown to be located deep within the active site of MTAN and DNA gyrase B of S. aureus dtu.dk. This deep binding allows for critical interactions with key residues that are essential for the enzyme's catalytic function.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

QSAR models are developed to predict the biological activity of new, unsynthesized compounds based on their chemical structure. For pyrazole derivatives, several QSAR models have been developed to predict their activity against various targets, such as cancer cell lines and enzymes. These models are typically built using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) biointerfaceresearch.com.

The predictive power of a QSAR model is assessed through various statistical parameters. A good model will have a high correlation coefficient (r or R), a high squared correlation coefficient (r²), and a high leave-one-out cross-validation coefficient (Q²) researchgate.net. For example, a QSAR study on novel pyrazole derivatives with antiproliferative activity against the HT-29 human colorectal adenocarcinoma cell line yielded a model with an r² of 0.9395 and a Q² of 0.8744, indicating a robust and predictive model researchgate.net. The external validation of this model further confirmed its predictive power with an r² value of 0.9488 researchgate.net. The statistical parameters of some developed QSAR models for pyrazole derivatives are presented below.

| Compound Series | Target/Activity | Statistical Method | r² | Q² | r² (external validation) |

| Pyrazole derivatives with acetamide (B32628) moiety | Antiproliferative (HT-29 cell line) | 3D-QSAR | 0.9395 researchgate.net | 0.8744 researchgate.net | 0.9488 researchgate.net |

| Pyrazole-benzimidazolone hybrids | HPPD receptor inhibition | MLR | 0.771 (R=0.878) biointerfaceresearch.com | - | - |

| Pyrazole-benzimidazolone hybrids | HPPD receptor inhibition | ANN | 0.956 (R=0.978) biointerfaceresearch.com | - | - |

| 1H-Pyrazole derivatives | EGFR inhibitors | 2D-QSAR | 0.9816 researchgate.net | 0.9668 researchgate.net | 0.6952 researchgate.net |

These predictive models are valuable tools for guiding the synthesis of new pyrazole derivatives with improved biological activity.

A crucial aspect of QSAR studies is the identification of molecular descriptors that are most influential in determining the biological activity of a series of compounds. These descriptors quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

For pyrazole derivatives, a variety of molecular descriptors have been found to be important for their biological activity. In a 2D-QSAR study of 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, adjacency distance matrix descriptors were found to be highly influential nih.govacs.org. In another study on pyrazole-benzimidazolone hybrids, the activity was strongly correlated with five selected electronic descriptors calculated by the DFT method biointerfaceresearch.com.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the spatial distribution of these properties. For instance, CoMFA and CoMSIA contour maps can identify regions where steric bulk, electrostatic potential, and hydrophobicity are favorable or unfavorable for activity researchgate.net. A 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors highlighted the contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to their activity nih.gov. The table below lists some key molecular descriptors identified in QSAR studies of pyrazole derivatives.

| QSAR Study Type | Key Molecular Descriptors |

| 2D-QSAR | Adjacency distance matrix descriptors nih.govacs.org |

| QSAR (MLR) | Electronic descriptors (e.g., dipole moment, total energy) biointerfaceresearch.comresearchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Steric, electrostatic, hydrophobic, hydrogen bond donor/acceptor fields researchgate.net |

| 5D-QSAR | Hydrogen bond acceptor, hydrophobic, and salt bridge fields nih.gov |

By identifying these key descriptors, medicinal chemists can strategically modify the structure of pyrazole derivatives to enhance their therapeutic potential.

Virtual Screening of Chemical Libraries

Virtual screening is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. chemmethod.com This method is a cost-effective and efficient alternative to high-throughput screening in the laboratory. chemmethod.com For pyrazole derivatives, virtual screening has been successfully employed to identify potential therapeutic agents for various diseases.

One prominent approach involves High-Throughput Virtual Screening (HTVS), which has been used to screen large libraries of pyrazole compounds against specific biological targets. For instance, in a study targeting cyclin-dependent kinase 8 (CDK8), a key enzyme in cancer progression, a library of 12,606 pyrazole compounds was computationally screened. chemmethod.com This multi-stage screening process identified seven type I and two type II inhibitors, whose potential was further supported by favorable pharmacokinetic profiles predicted through ADME (absorption, distribution, metabolism, and excretion) property evaluation. chemmethod.com The pyrazole scaffold was noted to be crucial for enhancing binding interactions with CDK8. chemmethod.com

In another study, virtual screening of 36 pyrazole derivatives of usnic acid was conducted to find new anti-hyperglycemic agents targeting PPARγ agonists. nih.govresearchgate.net The screening process involved initial filtering based on physicochemical properties, drug-likeness, and ADMET predictions. nih.gov Seven promising compounds were then subjected to molecular docking to determine their binding affinity. nih.govresearchgate.net The docking scores for the selected compounds ranged from -7.6 to -9.2 kcal/mol, indicating strong potential binding to the target. nih.govresearchgate.net Such studies highlight how virtual screening efficiently narrows down large numbers of candidates to a few promising leads for further experimental validation. nih.govresearchgate.net

| Compound | Docking Score (kcal/mol) |

|---|---|

| Compound 1 | -7.6 |

| Compound 5 | -9.2 |

| Compound 6 | -9.2 |

| Compound 7 | -9.2 |

| Compound 17 | -8.9 |

| Compound 18 | -8.7 |

| Compound 33 | -8.3 |

Density Functional Theory (DFT) and Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure and properties of molecules. eurasianjournals.com DFT has become a primary method for analyzing organic compounds like pyrazole derivatives due to its balance of computational cost and accuracy. eurasianjournals.com These calculations are fundamental for understanding molecular geometry, reactivity, and reaction mechanisms at the atomic level. nih.gov

A crucial first step in computational analysis is determining the most stable three-dimensional structure of a molecule, a process known as geometry optimization. tandfonline.com Using DFT, researchers can calculate the molecular geometry that corresponds to the lowest energy state on the potential energy surface. researchgate.net Common methodologies involve the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311+G(d,p). tandfonline.comnih.gov

The accuracy of these theoretical models is often validated by comparing the calculated geometrical parameters (bond lengths and angles) with experimental data obtained from X-ray crystallography. tandfonline.comnih.gov For example, in a study of new pyrazole-hydrazone derivatives, optimized geometrical parameters calculated at the B3LYP/6–31G(d,p) level showed good agreement with single-crystal XRD data. nih.gov The calculated bond length for the N3–N4 bond in the pyrazole ring was 1.37144 Å, which is very close to the experimentally observed value of 1.383(3) Å. nih.gov This strong correlation between theoretical and experimental data validates the computational model and allows for confident analysis of related compounds where experimental data may not be available.

| Bond | Experimental (X-ray) Bond Length (Å) | Calculated (DFT) Bond Length (Å) |

|---|---|---|

| C1–C10 | 1.227(3) | 1.24394 |

| O3–C15 | 1.363(3) | 1.38125 |

| N3–N4 | 1.383(3) | 1.37144 |

DFT is extensively used to analyze the electronic properties of pyrazole derivatives, which govern their reactivity. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Furthermore, the distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net Other calculated descriptors, such as chemical hardness (η), electronegativity (χ), and Mulliken atomic charges, provide a quantitative measure of the reactivity and stability of pyrazole derivatives, helping to rationalize their biological activities. mdpi.comresearchgate.netresearchgate.netnih.gov For instance, analysis of two pyrazole-hydrazone compounds, L1 and L2, revealed that L1, with a smaller HOMO-LUMO gap, was expected to be less stable (more reactive) than L2. nih.gov

| Parameter | Compound L1 | Compound L2 |

|---|---|---|

| HOMO Energy | -6.12 | -6.83 |

| LUMO Energy | -1.74 | -1.08 |

| Energy Gap (ΔE) | 4.38 | 5.75 |

Computational methods are invaluable for elucidating complex reaction mechanisms, allowing researchers to map reaction pathways and calculate the activation energies of transition states. researchgate.net This is particularly useful for understanding selectivity in reactions where multiple products are possible. For example, quantum mechanics was used to investigate the competing N1 versus N2 alkylation of a pyrazole derivative. wuxibiology.com Initial calculations with a simple alkylating agent (CH₃Br) predicted that N1 alkylation was favored, with a lower activation energy (6.4 kcal/mol) compared to N2 alkylation (9.4 kcal/mol). wuxibiology.com However, when the actual, more complex reagent (N-methyl chloroacetamide) was used in the calculations, the selectivity was reversed. The activation energy for N1 alkylation was found to be 18.0 kcal/mol, while N2 alkylation was significantly favored with an activation energy of 15.0 kcal/mol, a result consistent with experimental observations. wuxibiology.com The calculations revealed that a stabilizing secondary hydrogen bond in the transition state for N2 alkylation was responsible for this reversal in selectivity. wuxibiology.com

These methods are also applied to understand how pyrazole derivatives interact with and quench harmful radicals. The reaction of hispolon (B173172) and its pyrazole derivative with azide (B81097) radicals (N₃•) was studied using both experimental (pulse radiolysis) and computational techniques. researchgate.net The formation of phenoxyl radicals confirmed that the phenolic OH group is the active center for free radical reactions, providing a mechanistic understanding of their antioxidant activity. researchgate.net Similarly, mechanistic studies on photocatalyzed reactions of pyrazoles have used radical scavengers and computational analysis to confirm the involvement of radical intermediates in the reaction pathway. acs.orgacs.org

| Alkylating Reagent | Activation Energy for N1 Alkylation (kcal/mol) | Activation Energy for N2 Alkylation (kcal/mol) | Predicted Selectivity |

|---|---|---|---|

| Methyl Bromide | 6.4 | 9.4 | N1 Favored |

| N-methyl chloroacetamide | 18.0 | 15.0 | N2 Favored |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations model the dynamic behavior of atoms and molecules over time. eurasianjournals.com MD simulations are particularly useful for studying the conformational flexibility of pyrazole derivatives and the stability of their complexes with biological targets. eurasianjournals.comresearchgate.net By simulating the movements of a ligand within a protein's binding site over a period of nanoseconds, researchers can assess the stability of the binding pose predicted by molecular docking. nih.govnih.gov

Key analyses in MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms are monitored over time; a stable RMSD value indicates that the system has reached equilibrium and the binding is stable. researchgate.netnih.govnih.gov The RMSF of individual amino acid residues can identify which parts of the protein are flexible and which are rigid upon ligand binding. researchgate.nettandfonline.com

In a study of a pyrazole derivative inhibiting RET kinase, a 100 ns MD simulation was performed. nih.gov The RMSD of the ligand remained stable, confirming the validity of the docked conformation. Furthermore, the simulation showed that key hydrogen bonds observed in the initial dock were consistently maintained throughout the simulation, reinforcing their importance for binding affinity. nih.gov Similarly, 50 ns MD simulations of pyrazole-carboxamides bound to carbonic anhydrase isoenzymes revealed good stability with only minor conformational changes. nih.govdntb.gov.ua These simulations provide a dynamic understanding of the interactions and stability that are critical for rational drug design. researchgate.net

| System | Simulation Time | Key Findings | Reference |

|---|---|---|---|

| Pyrazole derivative with RET Kinase | 100 ns | Stable RMSD; consistent hydrogen bonding observed. Van der Waals energy was the main contributor to binding free energy. | nih.gov |

| Pyrazole-carboxamides with hCA I and hCA II | 50 ns | Complexes showed good stability with minor conformational changes and fluctuations. | nih.govdntb.gov.ua |

| Pyrazoline derivatives with DNA/BSA | 50 ns | Structural stability and binding dynamics were assessed via RMSD and RMSF calculations. | tandfonline.com |

| Pyrazole-imide derivative with Hsp90α | Not Specified | RMSD and RMSF analyses showed the ligand-protein complex was more stable than the protein alone. | researchgate.net |

Chemical Reactivity and Derivatization Strategies of 4 Benzyl 1h Pyrazol 5 Amine

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Generally, in unsubstituted pyrazole, the C4 position is the most reactive towards electrophiles due to its higher electron density compared to the C3 and C5 positions, which are deactivated by the adjacent electronegative nitrogen atoms. researchgate.netrrbdavc.org The presence of the strongly activating 5-amino group in 4-benzyl-1H-pyrazol-5-amine further increases the electron density of the ring, theoretically making it more reactive towards electrophiles.

However, the C4 position is already substituted with a benzyl (B1604629) group. This directs any potential electrophilic substitution to other available positions. Electrophilic attack at C3 is generally disfavored due to the electronic influence of the adjacent nitrogens. Therefore, electrophilic substitution reactions would more likely occur on the phenyl ring of the benzyl substituent, unless conditions are harsh enough to promote substitution at a less favored position on the pyrazole ring or lead to a substitution-elimination pathway involving the benzyl group.

Key Research Findings:

In general pyrazole chemistry, electrophilic attack readily occurs in neutral or alkaline media. rrbdavc.org Protonation of the pyrazole ring under acidic conditions makes it more resistant to electrophilic attack. rrbdavc.org

The C4 position is the kinetically favored site for electrophilic substitution on the pyrazole ring. rrbdavc.orgnih.gov

Activating groups, such as the amino group at C5, enhance the reactivity of the pyrazole ring towards electrophiles.

Nucleophilic Reactions at Pyrazole Ring Positions

Nucleophilic attack on the pyrazole ring is generally less common than electrophilic substitution due to the ring's electron-rich nature. However, it can occur, particularly at the C3 and C5 positions, which are rendered more electrophilic by the adjacent nitrogen atoms. researchgate.net The feasibility of nucleophilic aromatic substitution (SNAr) is significantly enhanced by the presence of strong electron-withdrawing groups on the ring and a good leaving group (like a halogen).

In the case of this compound, the C5 position is occupied by an electron-donating amino group, which would strongly disfavor a nucleophilic attack at this position. The benzyl group at C4 is not a strong electron-withdrawing group. Therefore, direct nucleophilic attack on the carbon atoms of the pyrazole ring of this specific compound is challenging and typically requires prior modification, such as the introduction of a halogen or another suitable leaving group. For instance, displacement of a halide from a 5-chloropyrazole is possible, especially when activated by an ortho-electron-withdrawing group like a formyl group. tandfonline.com

N-Alkylation and N-Functionalization of Pyrazole Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms that can potentially undergo functionalization. The N1 (pyrrole-type) nitrogen is acidic and can be deprotonated to form a pyrazolate anion. nih.gov This anion is a potent nucleophile and readily reacts with various electrophiles, such as alkyl halides, leading to N-alkylation. rrbdavc.org The N2 (pyridine-type) nitrogen is basic and can be protonated or act as a nucleophile.

The regioselectivity of N-alkylation can be influenced by steric hindrance from substituents at the C3 and C5 positions, as well as the reaction conditions. For asymmetrically substituted pyrazoles, a mixture of N1 and N2 alkylated products is often obtained. semanticscholar.org Superbasic conditions have been employed for the regioselective N-alkylation of certain pyrazole derivatives. researchgate.net

Table 1: Examples of N-Alkylation and Functionalization of Pyrazole Derivatives

| Pyrazole Substrate | Reagent | Conditions | Product | Reference |

| 3,5-Substituted 4-nitroso-1H-pyrazoles | Benzyl halides, Halocarboxylic acid esters | Superbasic conditions or reflux in acetone (B3395972) | N-functionalized nitrosopyrazoles | researchgate.net |

| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | Acid catalyst | Mixture of N1 and N2 regioisomers | semanticscholar.org |

| Pyrazole | Benzyl bromide | Not specified | 1-Benzyl-3,5-dimethyl-1H-pyrazole | nih.gov |

Functionalization of the Amino Group (e.g., Amidation, Reductive Amination)

The exocyclic 5-amino group is a key site for derivatization due to its nucleophilic character. It can readily participate in a variety of reactions common for primary amines. nih.gov

Amidation: The amino group can react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This is a robust and widely used method to introduce a vast array of functional groups onto the pyrazole scaffold. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been synthesized via a standard amide coupling reaction between the corresponding pyrazole amine and a benzoic acid derivative. nih.gov

Reductive Amination: The amino group can be formed via the reduction of a nitro group. Subsequently, it can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to yield a secondary amine. This two-step or one-pot process is a powerful tool for N-alkylation of the amino group. For example, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was synthesized by heating the parent 5-aminopyrazole with p-methoxybenzaldehyde. mdpi.com

These reactions highlight the utility of the 5-amino group as a handle for introducing molecular diversity and tailoring the properties of the final compound. scirp.org

Introduction of Halogen Substituents (e.g., Fluorination)

The introduction of halogen atoms, particularly fluorine, onto the pyrazole ring can significantly modulate the molecule's physicochemical and biological properties, including lipophilicity, pKa, and metabolic stability. olemiss.edunih.gov

Direct C-H halogenation of the pyrazole ring is a common strategy. For 3-aryl-1H-pyrazol-5-amines, direct halogenation at the C4 position has been successfully achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), at room temperature. beilstein-archives.orgresearchgate.netbeilstein-archives.orgdntb.gov.ua In these reactions, dimethyl sulfoxide (DMSO) can act as both a solvent and a catalyst. beilstein-archives.orgdntb.gov.ua

Given that the C4 position in this compound is already occupied, direct halogenation on the pyrazole ring is not straightforward. Halogenation would likely occur on the activated phenyl ring of the benzyl group. Alternatively, synthetic strategies starting from halogenated precursors or involving rearrangement/displacement reactions would be necessary to introduce a halogen onto the pyrazole core itself.

Table 2: Reagents for Halogenation of Pyrazole Derivatives

| Halogenating Agent | Halogen Introduced | Typical Substrate | Reference |

| N-Bromosuccinimide (NBS) | Bromine | 3-Aryl-1H-pyrazol-5-amine | beilstein-archives.orgdntb.gov.ua |

| N-Iodosuccinimide (NIS) | Iodine | 3-Aryl-1H-pyrazol-5-amine | beilstein-archives.orgdntb.gov.ua |

| N-Chlorosuccinimide (NCS) | Chlorine | 3-Aryl-1H-pyrazol-5-amine | beilstein-archives.orgdntb.gov.ua |

| Selectfluor | Fluorine | General fluorinating agent for heterocycles | mdpi.com |

Dimerization and Formation of Fused Heterocyclic Systems (e.g., Pyridazines, Pyrazines)

5-Aminopyrazoles are valuable precursors for the synthesis of fused heterocyclic systems due to the presence of multiple nucleophilic centers (1-NH, 5-NH2, and 4-CH). nih.gov These sites can react with various bielectrophilic reagents to construct new rings fused to the pyrazole core.

Pyridazines: Pyrazolo[3,4-d]pyridazines can be synthesized from appropriately substituted pyrazole precursors. For example, a pyrazole derivative can react with hydrazine (B178648) hydrate (B1144303) to afford the fused pyridazine (B1198779) system. researchgate.net The synthesis of pyridazines often involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazines. wikipedia.org A pyrazole derivative could be elaborated to contain such a 1,4-dicarbonyl functionality, which could then undergo intramolecular cyclization with hydrazine.

Pyrazines: The synthesis of pyrazines can be achieved through the self-coupling of 2-amino alcohols or the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.gov While direct dimerization of this compound to form a pyrazine is not a standard reaction, the molecule can be chemically modified to serve as a synthon for pyrazine ring formation. For instance, the amino group could be transformed into a different functional group that, along with a neighboring substituent, could participate in a cyclization reaction to form a fused pyrazine ring (a pyrazolo[3,4-b]pyrazine).

The ability to serve as a building block for more complex, fused heterocyclic systems like pyrazolo-pyridazines and pyrazolo-pyrazines greatly expands the synthetic utility of this compound. nih.gov

Synthesis of Spiro Compounds

Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. The pyrazole scaffold, and specifically aminopyrazoles or pyrazolones, can serve as key components in the synthesis of spiro-heterocycles.

Multicomponent reactions are a powerful tool for constructing complex spiro systems in a single step. For example, a four-component reaction involving two equivalents of an aldehyde, 1H-indazol-6-amine, and a 1H-pyrazol-5(4H)-one derivative can produce spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones. researchgate.net In this reaction, the C4 position of the pyrazolone (B3327878) acts as the spiro center. Similarly, spiro compounds based on pyrazoloquinolines have been synthesized by reacting isatin (B1672199), a 1,3-dicarbonyl compound, and 3-amino-1H-pyrazole. nih.gov

These examples demonstrate that the C4 position and the amino group of the pyrazole ring are crucial for participating in cyclization reactions that lead to the formation of complex spiro architectures. Therefore, this compound represents a potential starting material for the synthesis of novel spiro compounds, where the C4-benzyl group could be replaced by or incorporated into the spirocyclic system.

Emerging Applications and Future Research Directions of 4 Benzyl 1h Pyrazol 5 Amine Chemistry

Potential in Agrochemical Development (e.g., Crop Protection)

The pyrazole (B372694) ring is a well-established pharmacophore in the agrochemical industry, found in numerous commercial herbicides, insecticides, and fungicides. nih.govias.ac.inwustl.edu This success provides a strong rationale for investigating the potential of 4-benzyl-1H-pyrazol-5-amine derivatives in crop protection.

Herbicidal Activity: Many pyrazole-containing compounds function as herbicides by inhibiting critical plant enzymes. rsc.orgtandfonline.combenthamdirect.comtandfonline.com For instance, a class of 1-acyl-3-phenyl-pyrazol benzophenones has demonstrated good herbicidal activity, acting as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). rsc.org Given that the 4-benzyl group can mimic other bulky substituents found in commercial herbicides, derivatives of this compound could be designed as novel HPPD inhibitors or to target other herbicidal modes of action. Some recently synthesized pyrazole derivatives have shown moderate to excellent activity against weeds like Brassica campestris and Setaria viridis. benthamdirect.comproquest.com

Insecticidal and Miticidal Activity: The pyrazole scaffold is central to several classes of insecticides. nih.govacs.org For example, pyrazole-5-carboxamides, which could be synthesized from the amino group of the title compound, have shown high insecticidal activity against pests like the cotton bollworm and good activity against bean aphids and spider mites. acs.org The benzyl (B1604629) group offers a site for substitutions that can modulate the lipophilicity and binding characteristics of the molecule, potentially leading to new insecticides with improved efficacy and selectivity. researchgate.netmdpi.com

Fungicidal Activity: Pyrazole derivatives have also been successfully developed as fungicides, often targeting the fungal respiratory chain. nih.govacs.orgacs.org Novel pyrazole carboxamides and other derivatives have shown potent activity against a range of pathogenic fungi, including Botrytis cinerea and Rhizoctonia solani. nih.govtandfonline.com The this compound core can be functionalized to create new candidates for fungicides, potentially with novel modes of action to combat resistance development. nih.gov

Role in Materials Science and Industrial Applications (e.g., Dyes, Luminophores, Polymers)

The electronic properties and structural versatility of the this compound scaffold make it a candidate for applications in materials science.

Dyes and Luminophores: Pyrazole derivatives are known to be components of dyes and fluorescent materials. nih.goviucr.org The conjugated system of the pyrazole ring, when appropriately substituted, can give rise to chromophoric and fluorophoric properties. The benzyl and amino groups on the this compound core are ideal handles for chemical modification to tune the electronic structure and, consequently, the color and emission properties. Recent research has highlighted pyrazole derivatives as promising fluorescent probes for bioimaging, a field that relies on highly efficient luminophores. nih.govnih.gov

Polymers: The incorporation of heterocyclic moieties like pyrazole into polymer backbones can impart desirable properties such as thermal stability and biological activity. nih.gov The amino group of this compound provides a reactive site for polymerization reactions, such as the formation of polyazomethines through condensation with dialdehydes. nih.govresearchgate.net Such polymers could find applications as specialty materials, for instance, in antimicrobial coatings or as components in electronic devices.

Exploration of Metal Complexation Properties in Coordination Chemistry

Pyrazole derivatives are highly effective ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms in the ring. iucr.orgbohrium.comacs.org The this compound scaffold can coordinate to metal ions in several ways:

As a neutral monodentate ligand through one of its ring nitrogen atoms.

After deprotonation, as an anionic pyrazolate ligand that can act as a bridging ligand between two metal centers. uninsubria.it

Potentially as a bidentate chelating ligand, involving the amino group in coordination.

The crystal structure of the parent 4-benzyl-1H-pyrazole reveals that the molecules form parallel chains (catemers) through N—H···N hydrogen bonding in the solid state. iucr.org This inherent ability to form extended structures suggests that its metal complexes could self-assemble into interesting supramolecular architectures, such as discrete polynuclear complexes or coordination polymers. iucr.orgnih.govnih.govresearchgate.net The benzyl group can influence the steric environment around the metal center and affect the packing of the resulting complexes.

Development of Novel Pharmacologically Active Compounds based on the this compound Scaffold

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. ias.ac.inwustl.edunih.govfrontiersin.orgorientjchem.org The this compound structure is a particularly promising starting point for the development of new therapeutic agents.

A significant breakthrough in this area is the development of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective inhibitors of the sodium glucose co-transporter 1 (SGLT1). nih.govresearchgate.net These compounds have shown therapeutic potential for managing postprandial hyperglycemia. nih.gov The research demonstrated that the 4-benzyl-pyrazole moiety is a key structural feature for achieving high inhibitory activity.

Beyond this specific application, the scaffold holds potential for developing other pharmacologically active compounds, leveraging the known bioactivities of pyrazole derivatives, which include:

Anticancer activity nih.govacs.org

Anti-inflammatory effects

Antidepressant properties frontiersin.org

Antimicrobial activity

The amino group at the 5-position can be readily derivatized to introduce a wide variety of functional groups, allowing for the fine-tuning of pharmacological properties.

Systematic Structure-Activity/Property Relationship Studies of Isomeric and Substituted Benzyl Pyrazolamines

Understanding the relationship between molecular structure and biological activity or physical properties is crucial for rational drug and materials design. The this compound scaffold is well-suited for systematic structure-activity relationship (SAR) studies.

In the development of SGLT1 inhibitors based on a 4-benzyl-pyrazole core, extensive SAR studies were conducted. nih.govresearchgate.net It was found that altering the substituents at the 5-position of the pyrazole ring and at various positions on the phenyl ring of the benzyl group significantly impacted potency and selectivity. nih.govresearchgate.net This demonstrates that both the pyrazole core and the benzyl moiety are critical for molecular recognition and can be systematically modified to optimize activity.

Future SAR studies could explore:

The effect of the benzyl group's position (e.g., 3-benzyl vs. 4-benzyl).

The impact of substituents (electron-donating vs. electron-withdrawing) on the benzyl ring. nih.govresearchgate.net

Derivatization of the 5-amino group to amides, sulfonamides, or other functional groups.

The following table summarizes key findings from SAR studies on related 4-benzyl-pyrazole derivatives as SGLT1 inhibitors. nih.govresearchgate.net

| Position of Substitution | Type of Substituent | Effect on SGLT1 Inhibitory Activity |

| Pyrazole C5-position | Small alkyl groups (e.g., methyl) | Generally well-tolerated or beneficial |

| Pyrazole C5-position | Bulky groups | Decreased activity |

| Benzyl Phenyl Ring | Para-substitution (e.g., alkoxy) | Often enhances potency |

| Benzyl Phenyl Ring | Ortho-substitution | Can lead to reduced activity due to steric hindrance |

Advanced Mechanistic Studies using High-Resolution Techniques

Modern computational and analytical techniques can provide deep insights into the structure, reactivity, and properties of molecules like this compound.

Crystallography: X-ray crystallography has been used to determine the solid-state structure of 4-benzyl-1H-pyrazole, revealing details about its conformation and intermolecular interactions like hydrogen bonding. iucr.org Similar studies on the title compound and its derivatives would be invaluable for understanding their three-dimensional structure.

Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for studying pyrazole derivatives. researchgate.netbohrium.comtandfonline.com DFT calculations can be used to:

Optimize molecular geometries. nih.gov

Predict electronic properties, such as frontier molecular orbital energies (HOMO-LUMO), which relate to reactivity and optical properties. researchgate.net

Analyze non-covalent interactions. tandfonline.com

Simulate reaction mechanisms and predict the most likely sites for chemical reactions (e.g., electrophilic or nucleophilic attack).

Such studies can accelerate the design of new derivatives by predicting their properties before synthesis, saving time and resources.

Green Chemistry Innovations for Sustainable Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govresearchgate.net Several green strategies are applicable to the synthesis of this compound and its derivatives.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all reactants. tandfonline.com The synthesis of aminopyrazoles is often achieved through MCRs, for example, by reacting a β-ketonitrile with hydrazine (B178648). This approach is atom-economical and reduces the number of synthetic and purification steps.

Alternative Energy Sources: Microwave irradiation has been successfully used to accelerate the synthesis of pyrazole-containing heterocycles, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov

Green Solvents and Catalysts: The use of environmentally benign solvents like water or polyethylene glycol (PEG), or performing reactions under solvent-free conditions, significantly reduces the environmental impact of chemical synthesis. nih.govresearchgate.net The development of reusable, solid-supported catalysts can also contribute to more sustainable processes for producing pyrazole derivatives. researchgate.netmdpi.com Recent studies have demonstrated the eco-friendly synthesis of pyrazole derivatives using recyclable catalysts and green reaction media. researchgate.netnih.gov

Q & A

Q. Methodological Considerations :

- Hydrazine cyclization offers high regioselectivity for pyrazole ring formation but requires strict pH control.

- Solvent-free methods minimize waste but may require optimization of reaction time and temperature to avoid side products.

How can structural characterization of this compound be optimized using crystallographic techniques?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation from ethanol/water mixtures to obtain high-quality crystals.

- Refinement Tools : SHELX software (e.g., SHELXL for refinement) ensures accurate determination of bond lengths, angles, and hydrogen bonding networks. Disorder in the benzyl group may require constrained refinement .

Q. Data Example :

| Parameter | Value (Å/°) |

|---|---|

| C-N (pyrazole) | 1.34–1.38 |

| N-H···N H-bond | 2.85–3.10 |

How do substituent variations on the benzyl group influence bioactivity, and how can contradictory data be resolved?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

- Antibacterial Activity : 4-Methoxybenzyl derivatives show enhanced activity against S. aureus (MIC: 8 µg/mL) compared to unsubstituted benzyl groups (MIC: 32 µg/mL), likely due to improved membrane penetration .

- Anticancer Activity : Fluorine or chloro substituents at the para-position increase cytotoxicity (IC₅₀: 12 µM vs. 45 µM for parent compound) by enhancing electron-withdrawing effects and target binding .

Q. Resolving Contradictions :

- Discrepancies in bioactivity data may arise from assay conditions (e.g., bacterial strain variability). Use standardized protocols (CLSI guidelines) and confirm results with orthogonal assays (e.g., time-kill kinetics for antibiotics) .

What computational strategies are effective for predicting the reactivity of this compound derivatives?

Advanced Research Question

- DFT Calculations : Gaussian 03/09 can model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrazole N1 atom exhibits high electrophilicity (Fukui index: +0.15), making it a target for electrophilic substitution .

- Molecular Docking : AutoDock Vina identifies potential binding modes with biological targets (e.g., carbonic anhydrase II). Pyrazole-amine interactions with Zn²⁺ in the enzyme active site correlate with inhibitory activity (Kᵢ: 0.8 µM) .

How can synthetic byproducts or degradation products be identified and mitigated?

Advanced Research Question

- LC-MS/MS Analysis : Monitor reactions in real-time to detect intermediates (e.g., hydrazones) or side products (e.g., dimerized pyrazoles). Use C18 columns with acetonitrile/water gradients for separation .

- Stability Studies : Under accelerated conditions (40°C/75% RH), the compound degrades via oxidation of the benzyl group. Add antioxidants (e.g., BHT) or store under inert atmosphere to improve shelf life .

What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Q. Methodological Considerations

- Reaction Kinetics : Solvent-free methods may exhibit exothermic behavior at larger scales. Use jacketed reactors with temperature control to prevent thermal runaway .

- Purification : Column chromatography is impractical for large batches. Switch to recrystallization (ethanol/water) or fractional distillation for cost-effective purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.